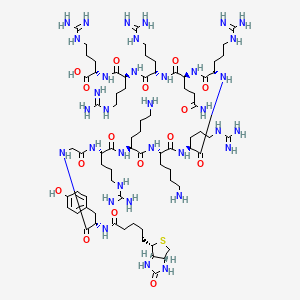

Biotin-TAT (47-57)

Description

BenchChem offers high-quality Biotin-TAT (47-57) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-TAT (47-57) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C74H132N34O16S |

|---|---|

Molecular Weight |

1786.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |

InChI |

InChI=1S/C74H132N34O16S/c75-29-5-3-13-43(99-59(114)42(15-7-31-90-68(78)79)97-56(112)38-96-58(113)51(37-40-23-25-41(109)26-24-40)98-55(111)22-2-1-21-53-57-52(39-125-53)107-74(124)108-57)60(115)100-44(14-4-6-30-76)61(116)101-45(16-8-32-91-69(80)81)62(117)102-47(18-10-34-93-71(84)85)64(119)105-49(27-28-54(77)110)66(121)104-46(17-9-33-92-70(82)83)63(118)103-48(19-11-35-94-72(86)87)65(120)106-50(67(122)123)20-12-36-95-73(88)89/h23-26,42-53,57,109H,1-22,27-39,75-76H2,(H2,77,110)(H,96,113)(H,97,112)(H,98,111)(H,99,114)(H,100,115)(H,101,116)(H,102,117)(H,103,118)(H,104,121)(H,105,119)(H,106,120)(H,122,123)(H4,78,79,90)(H4,80,81,91)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H2,107,108,124)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |

InChI Key |

CABVDGGNWCCYNJ-NOQLBFJMSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Gateway Within: An In-depth Technical Guide to the Cellular Uptake of Biotin-TAT(47-57)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane presents a formidable barrier to the intracellular delivery of therapeutic molecules. Cell-penetrating peptides (CPPs), such as the trans-activator of transcription (TAT) peptide derived from the HIV-1 virus, have emerged as powerful tools to overcome this obstacle. This technical guide focuses on a well-characterized derivative, Biotin-TAT(47-57), a biotinylated form of the minimal protein transduction domain of TAT. We will delve into the core mechanisms governing its cellular uptake, providing a comprehensive overview of the current understanding for researchers in drug development and cellular biology.

The cellular entry of Biotin-TAT(47-57) is a multifaceted process, primarily driven by energy-dependent endocytic pathways. While direct translocation across the plasma membrane has been debated, a consensus is forming around endocytosis as the principal mechanism, particularly when conjugated to cargo. The journey of Biotin-TAT(47-57) from the extracellular space to the cell interior involves a complex interplay of interactions with the cell surface, activation of signaling cascades, and engagement of the cellular endocytic machinery. The biotin (B1667282) moiety, while often employed for detection and conjugation, has also been shown to influence the uptake efficiency of the TAT peptide.

This guide will provide a detailed examination of the proposed uptake mechanisms, supported by quantitative data, in-depth experimental protocols, and visualizations of the key signaling pathways involved.

Quantitative Analysis of Biotin-TAT(47-57) Cellular Uptake

The efficiency of Biotin-TAT(47-57) internalization can vary significantly depending on the cell type, cargo, and peptide concentration. The following tables summarize quantitative data from various studies to provide a comparative overview.

| Cell Line | Cargo | Peptide Concentration | Uptake Efficiency/Metric | Reference |

| HeLa | Streptavidin | 1 µM | ~1.5 pmol/mg protein | [1] |

| HeLa | Avidin | 1 µM | ~2.5 pmol/mg protein | [1] |

| Jurkat | R-Phycoerythrin (240 kDa) | 80 nM | Not specified (qualitatively high) | [2] |

| Jurkat | Alkaline Phosphatase (140 kDa) | Not specified | ~85% of cells positive for uptake | [2] |

| HeLa | pDNA | Not specified (N/P ratio dependent) | Qualitatively high, cell-cycle dependent | [3] |

| Mouse Brain | None (in vivo) | Not specified | Kin = 4.73 µl/(g x min) | [4][5] |

Table 1: Cellular Uptake Efficiency of Biotin-TAT(47-57) Conjugates. This table presents a summary of the uptake efficiency of Biotin-TAT(47-57) complexed with various cargo molecules in different cell lines. Uptake is quantified using different metrics, reflecting the variety of experimental approaches in the literature.

| Parameter | Value | Conditions | Reference |

| Half-life of uptake (t1/2) | < 2 min | Jurkat cells, [99mTc]Tat-peptide | [6] |

| Brain efflux half-life (t1/2,brain) | 3 min | In vivo (mouse) | [4] |

| Cytosolic Translocation Efficiency | 0.1% of total cell-associated | HeLa cells, 200 nM, 4h incubation | [7] |

Table 2: Kinetic Parameters of TAT(47-57) Uptake and Translocation. This table highlights key kinetic parameters of TAT(47-57) cellular entry and exit, providing insights into the dynamics of the uptake process.

Core Mechanisms of Cellular Uptake

The cellular internalization of Biotin-TAT(47-57) is predominantly mediated by endocytosis, a process that can be broadly categorized into several pathways. The cationic nature of the TAT peptide is crucial for its initial interaction with the negatively charged cell surface.

Initial Cell Surface Interactions: The Role of Heparan Sulfate (B86663) Proteoglycans (HSPGs)

The first step in the uptake of Biotin-TAT(47-57) is its electrostatic interaction with heparan sulfate proteoglycans (HSPGs) on the cell surface.[8][9] These interactions are critical for concentrating the peptide at the cell membrane, a prerequisite for efficient internalization.[10]

Endocytic Pathways

Following binding to HSPGs, Biotin-TAT(47-57) is internalized through various endocytic mechanisms. The specific pathway utilized can be influenced by the peptide concentration, the nature of the conjugated cargo, and the cell type.[11]

-

Macropinocytosis: This is a prominent pathway for the uptake of TAT peptides and their conjugates.[12][13][][15] It is an actin-dependent process characterized by the formation of large, irregular vesicles (macropinosomes) from membrane ruffling. The activation of signaling pathways involving Rac1 and PAK1 is crucial for inducing the necessary cytoskeletal rearrangements for macropinocytosis.[3][16]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits that invaginate to form endocytic vesicles. Studies have shown that the uptake of TAT-streptavidin constructs can occur via this mechanism.[11]

-

Caveolae-Mediated Endocytosis: This lipid raft-dependent pathway has also been implicated in the internalization of TAT fusion proteins.[11]

The Influence of the Biotin Moiety

While often considered a passive tag for detection, biotinylation can enhance the cellular uptake of the TAT peptide. The addition of a single biotin molecule has been shown to increase the transactivation activity of TAT, suggesting a more efficient intracellular delivery.[17] This enhancement is thought to be due to the increased hydrophobicity of the peptide, which may facilitate its interaction with the cell membrane.[17] However, it is important to note that the primary role of biotin in most studies remains as a high-affinity handle for conjugation to streptavidin- or avidin-linked cargo and for detection purposes.[1][2][18]

Signaling Pathways in Biotin-TAT(47-57) Uptake

The internalization of Biotin-TAT(47-57), particularly through macropinocytosis, is not a passive process but involves the activation of specific intracellular signaling cascades.

The binding of Biotin-TAT(47-57) to HSPGs is believed to trigger a signaling cascade that leads to the activation of the Rho GTPase, Rac1.[15][19] Activated Rac1-GTP then binds to and activates its downstream effector, p21-activated kinase 1 (PAK1).[20][21][22] PAK1, a serine/threonine kinase, subsequently phosphorylates multiple substrates that regulate the actin cytoskeleton, leading to membrane ruffling and the formation of macropinosomes.[3][16]

Experimental Protocols

A variety of experimental techniques are employed to study the cellular uptake of Biotin-TAT(47-57). Below are detailed protocols for some of the key methods.

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

This protocol allows for the high-throughput quantification of peptide uptake in a cell population.

Materials:

-

Fluorescently labeled Biotin-TAT(47-57) (e.g., FITC-Biotin-TAT(47-57))

-

Target cells in suspension

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Fetal bovine serum (FBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells twice with PBS. Add serum-free medium containing the desired concentration of fluorescently labeled Biotin-TAT(47-57) to each well. Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

-

Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach. Neutralize the trypsin with medium containing FBS.

-

Cell Collection: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in cold PBS.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population. Use untreated cells as a negative control to set the background fluorescence.

Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of the peptide.

Materials:

-

Fluorescently labeled Biotin-TAT(47-57)

-

Target cells

-

Glass-bottom culture dishes or coverslips

-

PBS

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) staining solution

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Peptide Incubation: Remove the culture medium, wash with PBS, and add serum-free medium containing fluorescently labeled Biotin-TAT(47-57). Incubate for the desired time at 37°C.

-

Washing: Remove the peptide solution and wash the cells three times with cold PBS.

-

Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with a detergent such as Triton X-100 (0.1% in PBS) for 10 minutes.

-

Nuclear Staining: Wash the cells with PBS and incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope, capturing images in the appropriate fluorescence channels.

Protocol 3: Endocytosis Inhibition Assay

This assay helps to identify the specific endocytic pathways involved in peptide uptake.

Materials:

-

Biotin-TAT(47-57) (labeled or unlabeled)

-

Target cells

-

Endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)

-

Method for quantifying uptake (e.g., flow cytometry or fluorescence microscopy)

Procedure:

-

Pre-incubation with Inhibitors: Seed and grow cells as for the uptake assays. Pre-incubate the cells with the specific endocytosis inhibitor at a pre-determined optimal concentration for 30-60 minutes at 37°C.

-

Peptide Incubation: Without removing the inhibitor, add Biotin-TAT(47-57) to the medium and co-incubate for the desired time.

-

Quantification of Uptake: Following incubation, wash the cells and quantify the amount of internalized peptide using a suitable method (e.g., flow cytometry or imaging).

-

Analysis: Compare the uptake of Biotin-TAT(47-57) in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Conclusion

The cellular uptake of Biotin-TAT(47-57) is a complex and dynamic process, primarily orchestrated by endocytic mechanisms initiated by interactions with cell surface HSPGs. Macropinocytosis, driven by the Rac1-PAK1 signaling axis, appears to be a major route of entry. The biotin tag, while a valuable tool for detection and conjugation, may also actively enhance uptake. A thorough understanding of these mechanisms is paramount for the rational design of TAT-based drug delivery systems with improved efficacy and specificity. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of Biotin-TAT(47-57) for intracellular delivery. Future research should focus on elucidating the precise molecular choreography of endosomal escape, a critical step for the cytoplasmic delivery of therapeutic cargo.

References

- 1. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. GRP75-driven, cell-cycle-dependent macropinocytosis of Tat/pDNA-Ca2+ nanoparticles underlies distinct gene therapy effect in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Penetrating Peptides Selectively Cross the Blood-Brain Barrier In Vivo | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Absolute Quantification of Drug Vector Delivery to the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Internalization of HIV-1 Tat Requires Cell Surface Heparan Sulfate Proteoglycans* | Semantic Scholar [semanticscholar.org]

- 9. Internalization of HIV-1 tat requires cell surface heparan sulfate proteoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 15. dovepress.com [dovepress.com]

- 16. Rac1-PAK1 regulation of Rab11 cycling promotes junction destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased cellular uptake of the human immunodeficiency virus-1 Tat protein after modification with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 19. Targeting and activation of Rac1 are mediated by the exchange factor β-Pix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evidence for a Novel Mechanism of the PAK1 Interaction with the Rho-GTPases Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reactome | RAC1 and CDC42 activate PAK1 [reactome.org]

- 22. Reactome | Interaction of PAK1 with Rac1-GTP [reactome.org]

An In-depth Technical Guide to the Application of Biotin-Labeled TAT Peptides in Protein Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologically active molecules, such as proteins and peptides, into living cells is a critical technique in biomedical research and therapeutic development. Cell-penetrating peptides (CPPs) have emerged as a powerful tool for this purpose, and among the most well-studied is the Trans-Activator of Transcription (TAT) peptide derived from the HIV-1 virus.[1] This guide provides a comprehensive overview of the use of biotin-labeled TAT peptides for protein transduction, offering detailed experimental protocols, quantitative data analysis, and visual representations of associated signaling pathways. The inclusion of a biotin (B1667282) tag provides a versatile handle for the detection, purification, and quantification of the delivered cargo.[2][3]

Core Concepts of TAT-Mediated Protein Transduction

The TAT peptide, with its characteristic arginine-rich sequence (GRKKRRQRRRPQ), facilitates the uptake of a wide range of cargo molecules across the cell membrane.[1] While the precise mechanism of uptake is still a subject of investigation, it is understood to involve a combination of direct membrane translocation and endocytosis.[4][5] The initial interaction is driven by the electrostatic attraction between the cationic TAT peptide and the negatively charged proteoglycans on the cell surface.[6]

The Role of the Biotin Label

Biotinylation of the TAT peptide provides a robust and high-affinity tag for a variety of applications. The strong and specific interaction between biotin and avidin (B1170675) or streptavidin allows for:

-

Detection: Easy visualization and quantification of transduced proteins using fluorescently-labeled or enzyme-conjugated streptavidin.

-

Purification: Affinity purification of biotinylated TAT-fusion proteins or their interacting partners using streptavidin-coated beads.

-

Quantification: Quantitative analysis of cellular uptake through methods like flow cytometry and Western blotting.

Quantitative Analysis of Cellular Uptake

The efficiency of TAT-mediated protein transduction can vary depending on several factors, including the cell type, the nature and size of the cargo protein, and the concentration of the TAT-fusion protein.[7][8] Quantitative analysis is crucial for optimizing delivery protocols and interpreting experimental results.

| Cell Line | Cargo | TAT Peptide Concentration | Incubation Time | Uptake Efficiency (Relative Units) | Reference |

| HeLa | Fluorescein-labeled TAT | 20 µM | 30 min | 100% | [9] |

| Jurkat | Fluorescein-labeled TAT | 10 µM | 60 min | ~45% of 37°C uptake at 4°C | [10] |

| A549 | Porphyrin-TAT conjugate | 10 µM | 24 h | Higher than non-conjugated porphyrin | [11] |

| B16-F10 | Rhodamine-labeled TAT-liposomes | Not specified | 1 h | Significantly higher than plain liposomes | [3] |

Note: Direct comparison of absolute uptake values across different studies is challenging due to variations in experimental conditions, cargo molecules, and reporting metrics. The table above provides a qualitative and semi-quantitative comparison based on the available data. Generally, adherent cell lines like HeLa and A549 tend to show robust uptake, while suspension cells like Jurkat also demonstrate significant transduction, albeit potentially with different kinetics.[9][10]

Experimental Protocols

General Protocol for TAT-Fusion Protein Delivery into Cultured Mammalian Cells

This protocol describes the general steps for introducing a biotin-labeled TAT-fusion protein into mammalian cells in culture.[3][12]

Materials:

-

Purified biotinylated TAT-fusion protein

-

Mammalian cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 24-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%). For suspension cells, ensure they are in the logarithmic growth phase.

-

Preparation of TAT-Fusion Protein Solution: Dilute the purified biotinylated TAT-fusion protein to the desired final concentration in serum-free or complete cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

-

Transduction:

-

For adherent cells, remove the existing culture medium and add the medium containing the TAT-fusion protein.

-

For suspension cells, centrifuge the cells, resuspend them in the medium containing the TAT-fusion protein.

-

-

Incubation: Incubate the cells with the TAT-fusion protein for a specified period (e.g., 30 minutes to 4 hours) at 37°C in a humidified CO2 incubator. The optimal incubation time will depend on the specific protein and experimental goals.

-

Washing:

-

For adherent cells, aspirate the medium containing the TAT-fusion protein and wash the cells 2-3 times with PBS to remove any remaining extracellular protein.

-

For suspension cells, centrifuge the cells, remove the supernatant, and wash the cell pellet 2-3 times with PBS.

-

-

Downstream Analysis: The cells are now ready for various downstream analyses, such as Western blotting, flow cytometry, or immunofluorescence imaging.

Flow Cytometry for Quantitative Uptake Analysis

This protocol allows for the quantification of cellular uptake of a fluorescently-labeled biotin-TAT-fusion protein or a biotin-TAT-fusion protein detected with a fluorescent streptavidin conjugate.[13]

Materials:

-

Cells transduced with a fluorescent or biotinylated TAT-fusion protein

-

Fluorescently-labeled streptavidin (if using a biotinylated, non-fluorescent protein)

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Propidium iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Preparation: Following the transduction protocol, harvest the cells. For adherent cells, use trypsin-EDTA and then neutralize with complete medium.

-

Staining (for biotinylated, non-fluorescent cargo):

-

Resuspend the cells in FACS buffer.

-

Add fluorescently-labeled streptavidin at the manufacturer's recommended concentration.

-

Incubate for 30 minutes on ice, protected from light.

-

Wash the cells twice with FACS buffer.

-

-

Viability Staining: Resuspend the cells in FACS buffer containing a viability dye like PI to exclude dead cells from the analysis.

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer.

-

Gate on the live cell population based on forward and side scatter and negative staining for the viability dye.

-

Measure the fluorescence intensity of the transduced cells.

-

-

Data Analysis: Quantify the uptake by calculating the mean fluorescence intensity (MFI) of the live, positive cell population. Compare the MFI of treated cells to that of untreated control cells.

Western Blotting for Detection of Biotinylated TAT-Fusion Proteins

This protocol describes the detection of internalized biotinylated TAT-fusion proteins in cell lysates.[5]

Materials:

-

Cell lysates from transduced and control cells

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Streptavidin-HRP Incubation: Incubate the membrane with a solution of streptavidin-HRP diluted in blocking buffer (typically 1:1,000 to 1:10,000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The intensity of the bands corresponding to the biotinylated TAT-fusion protein can be quantified using densitometry software.

Biotin-TAT Pull-Down Assay to Identify Protein Interactions

This protocol is designed to identify cellular proteins that interact with the transduced biotin-TAT-fusion protein.

Materials:

-

Cell lysates from cells transduced with biotin-TAT-fusion protein and control cells

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS sample buffer or high salt buffer)

-

Mass spectrometry or Western blotting reagents for analysis of pulled-down proteins

Procedure:

-

Cell Lysis: Lyse the transduced and control cells with lysis buffer on ice.

-

Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysates with unconjugated beads/resin for 1 hour at 4°C and then centrifuge to remove the beads.

-

Binding: Add streptavidin-conjugated beads/resin to the pre-cleared lysates and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated protein and its interactors to bind to the beads.

-

Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. For mass spectrometry, an on-bead digest may be performed. For Western blotting, boiling in SDS sample buffer is common.

-

Analysis: Analyze the eluted proteins by mass spectrometry to identify novel interacting partners or by Western blotting to confirm suspected interactions.

Signaling Pathways and Experimental Workflows

TAT-Mediated Activation of NF-κB Signaling Pathway

The HIV-1 Tat protein is known to activate the NF-κB signaling pathway, a key regulator of inflammation and immune responses.[2][14] Tat can physically interact with IκB-α, the inhibitor of NF-κB, and the p65 subunit of NF-κB.[2] This interaction can lead to the dissociation of IκB-α from the NF-κB complex, promoting the nuclear translocation of p65 and subsequent activation of NF-κB target genes.[2]

References

- 1. A Peptide Derived from IKK-Interacting Protein Attenuates NF-κB Activation and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human immunodeficiency virus-1 Tat activates NF-κB via physical interaction with IκB-α and p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-penetrating TAT peptide in drug delivery systems: Proteolytic stability requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biostatsquid.com [biostatsquid.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Systematic discovery of linear binding motifs targeting an ancient protein interaction surface on MAP kinases | Molecular Systems Biology [link.springer.com]

- 11. Evaluation of the effect of a cell penetrating peptide (TAT) towards tailoring the targeting efficacy and tumor uptake of porphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-TAT (47-57): Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Biotin-TAT (47-57) peptide is a powerful molecular tool extensively utilized in biomedical research and drug development for the intracellular delivery of a wide array of cargo molecules. This chimeric peptide is composed of the 11-amino acid sequence (YGRKKRRQRRR) from the basic domain of the Human Immunodeficiency Virus-1 (HIV-1) trans-activator of transcription (TAT) protein, covalently linked to a biotin (B1667282) molecule at its N-terminus. The TAT portion functions as a cell-penetrating peptide (CPP), facilitating the transport of linked molecules across the plasma membrane, a significant barrier for many potential therapeutics. The biotin tag serves as a versatile handle for detection, purification, and non-covalent conjugation to streptavidin- or avidin-linked cargoes. This guide provides a comprehensive overview of the structure and function of Biotin-TAT (47-57), detailed experimental protocols for its use, and quantitative data on its efficacy.

Core Structure and Properties

The Biotin-TAT (47-57) peptide is a cationic molecule characterized by its specific amino acid sequence and the addition of a biotin moiety.

Sequence: Biotin-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH[1] Molecular Formula: C₇₄H₁₃₂N₃₄O₁₆S[1] Molecular Weight: Approximately 1786.13 g/mol [2]

The peptide's primary structure is dominated by a high concentration of basic amino acids, particularly arginine, which imparts a strong positive charge at physiological pH. This cationic nature is crucial for its initial interaction with the negatively charged components of the cell membrane. The N-terminal biotin tag allows for a strong and specific non-covalent interaction with streptavidin and avidin (B1170675) (Kₐ = 10¹⁵ M⁻¹), enabling the formation of stable complexes with biotinylated cargo molecules[3].

Mechanism of Function: Cellular Uptake

The primary function of Biotin-TAT (47-57) is to act as a vehicle for intracellular delivery. Its mechanism of cellular entry is an active, energy-dependent process, primarily occurring through endocytosis[4][5][6]. Multiple endocytic pathways are implicated in the uptake of TAT peptides and their conjugates.

The main pathways involved are:

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the peptide-cargo complex.

-

Lipid-Raft-Mediated Macropinocytosis: This is a process of nonspecific bulk fluid uptake into large vesicles called macropinosomes. The interaction of the cationic TAT peptide with the cell surface can trigger this pathway.

Once internalized, the peptide-cargo complex is enclosed within endosomes. For the cargo to exert its biological function, it must escape the endosome and reach the cytoplasm or other target organelles like the nucleus. The exact mechanism of endosomal escape is still under investigation but is a critical step for the efficacy of TAT-mediated delivery.

Below is a diagram illustrating the cellular uptake pathways of Biotin-TAT (47-57) conjugates.

References

- 1. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 2. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 3. Nanocaged Platforms: Modification, Drug Delivery and Nanotoxicity Opening Synthetic Cages to Release the Tiger: Nanocages for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave™ | Springer Nature Experiments [experiments.springernature.com]

- 5. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 6. mabtech.com [mabtech.com]

Biotin-Tagged TAT: A Technical Guide to a Versatile Trans-Activator of Transcription for Intracellular Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a short, highly cationic peptide sequence that has the remarkable ability to transduce, or cross, cellular membranes. This cell-penetrating peptide (CPP), commonly referred to as the TAT peptide, has been widely exploited as a vector for the intracellular delivery of a broad range of cargo molecules, from small molecules and peptides to large proteins and nanoparticles. The addition of a biotin (B1667282) tag to the TAT peptide further enhances its utility, providing a powerful tool for detection, purification, and targeted delivery through the high-affinity interaction with avidin (B1170675) and streptavidin. This technical guide provides an in-depth overview of biotin-tagged TAT, including its synthesis and purification, mechanisms of cellular uptake, quantitative delivery efficiency, and detailed protocols for its application in research and drug development.

Introduction to Biotin-Tagged TAT

The TAT peptide is derived from the basic domain of the HIV-1 TAT protein and typically comprises the amino acid sequence YGRKKRRQRRR.[1] Its net positive charge at physiological pH is crucial for its initial interaction with the negatively charged cell surface. The addition of a biotin molecule, a small water-soluble vitamin, to the TAT peptide creates a bifunctional tool. The TAT peptide moiety facilitates cellular entry, while the biotin tag serves as a versatile handle for a variety of applications.

The biotin-avidin/streptavidin interaction is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the femtomolar range. This robust and specific interaction allows for:

-

Detection and Quantification: Biotin-tagged TAT can be easily detected and quantified using enzyme-conjugated streptavidin in assays such as ELISA and Western blotting.

-

Purification: The high affinity of the biotin-streptavidin interaction enables efficient single-step purification of biotin-tagged TAT and its associated cargo from complex mixtures.[2]

-

Cargo Delivery: A modular approach to drug delivery can be achieved by conjugating the therapeutic or imaging agent to streptavidin, which then forms a stable complex with the biotin-tagged TAT peptide for intracellular delivery.[3]

Synthesis and Purification of Biotin-Tagged TAT Peptide

Biotin-tagged TAT peptides are typically synthesized using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the synthesis of an N-terminally biotinylated TAT(47-57) peptide (Biotin-YGRKKRRQRRR).

Experimental Protocol: Solid-Phase Peptide Synthesis of N-terminal Biotinylated TAT(47-57)

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

-

Biotin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N'-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Diethyl ether (cold)

-

HPLC system with a C18 reverse-phase column

-

Lyophilizer

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

-

Add HBTU, HOBt, and DIPEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the TAT(47-57) sequence (Arg, Arg, Gln, Arg, Arg, Lys, Lys, Gly, Tyr).

-

N-terminal Biotinylation:

-

After the final Fmoc deprotection of the N-terminal Tyrosine, dissolve biotin in DMF/DMSO.

-

Add HBTU, HOBt, and DIPEA to activate the biotin.

-

Add the activated biotin solution to the peptide-resin and shake overnight.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin thoroughly.

-

Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter to separate the resin and collect the TFA solution containing the peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of 0.1% TFA in water.

-

Purify the peptide by reverse-phase HPLC using a C18 column with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

-

Collect the fractions containing the desired peptide peak.

-

-

Characterization and Lyophilization:

-

Confirm the purity and identity of the peptide by analytical HPLC and mass spectrometry.

-

Lyophilize the pure peptide fractions to obtain a white powder.

-

Mechanism of Cellular Uptake

The cellular uptake of TAT and its conjugates is a complex process that is not yet fully understood, with evidence supporting multiple entry mechanisms. However, a general consensus points towards endocytosis as the primary route of internalization.[4]

Endocytic Pathways

TAT peptide internalization is an active, energy-dependent process.[4] Several endocytic pathways have been implicated, with macropinocytosis being a prominent mechanism.[3]

-

Macropinocytosis: This is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. The process is initiated by the interaction of the cationic TAT peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction is thought to trigger signaling cascades involving Rac1 and Cdc42, leading to actin cytoskeleton rearrangement and the formation of membrane ruffles that engulf the peptide.

The signaling pathway for TAT-mediated macropinocytosis can be visualized as follows:

-

Other Endocytic Pathways: While macropinocytosis is a major entry route, other endocytic mechanisms such as clathrin-mediated endocytosis and caveolae-dependent endocytosis may also be involved, depending on the cell type, cargo, and experimental conditions.[4]

Endosomal Escape

A significant challenge in CPP-mediated delivery is the entrapment of the cargo within endosomes, leading to its degradation in lysosomes. For therapeutic efficacy, the cargo must escape the endosome and reach its target in the cytoplasm or nucleus. The exact mechanism of TAT-mediated endosomal escape is still under investigation, but it is thought to involve the destabilization of the endosomal membrane by the cationic peptide.

Quantitative Analysis of Cellular Uptake

The efficiency of TAT-mediated delivery can be quantified using various techniques. Below are tables summarizing comparative data and a detailed protocol for a common quantification method.

Data Presentation

| Cell-Penetrating Peptide | Cargo Protein | Cell Line | Uptake Efficiency (relative to control) |

| TAT | Avidin (68 kDa) | HeLa | ~8-fold increase |

| Penetratin | Avidin (68 kDa) | HeLa | ~4-fold increase |

| Transportan | Avidin (68 kDa) | HeLa | ~10-fold increase |

| pVEC | Avidin (68 kDa) | HeLa | ~3-fold increase |

| TAT | Streptavidin (53 kDa) | HeLa | Significantly higher than unconjugated |

| Penetratin | Streptavidin (53 kDa) | HeLa | Higher than TAT (co-incubation) |

Table 1: Comparative cellular uptake of various CPPs delivering avidin or streptavidin into HeLa cells. Data compiled from multiple sources.

| Parameter | Unconjugated Biotin-TAT | Biotin-TAT/Streptavidin Conjugate |

| Systemic Clearance (mL/min/kg) | 29 ± 4 | 1.37 ± 0.01 |

| Systemic Volume of Distribution (mL/kg) | 4160 ± 450 | 97 ± 5 |

Table 2: In vivo pharmacokinetic parameters of biotin-TAT and its streptavidin conjugate in rats.[3]

Experimental Protocol: Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of a fluorescently labeled biotin-TAT peptide.

Materials:

-

Fluorescently labeled biotin-TAT (e.g., FITC-Biotin-TAT)

-

Cell line of interest (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

-

24-well plates

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Peptide Treatment:

-

Prepare serial dilutions of the fluorescently labeled biotin-TAT peptide in serum-free medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the peptide solutions to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C. Include a negative control of untreated cells.

-

-

Washing: After incubation, aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

-

Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.

-

Sample Preparation: Resuspend the detached cells in PBS containing 2% FBS.

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Quantify the cellular uptake by measuring the mean fluorescence intensity (MFI) of the cell population.

-

-

Data Analysis: Compare the MFI of the treated cells to the untreated control to determine the relative uptake efficiency.

The experimental workflow for quantitative cellular uptake analysis is illustrated below:

Application: Biotin-TAT Mediated Pull-Down Assay

The biotin tag on the TAT peptide is particularly useful for identifying intracellular binding partners of a delivered cargo using a pull-down assay.

Experimental Protocol: Biotin-TAT Pull-Down Assay

This protocol describes the use of biotin-tagged TAT to deliver a cargo into cells and subsequently pull down its interacting proteins.

Materials:

-

Biotin-TAT peptide or Biotin-TAT-cargo conjugate

-

Cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Streptavidin-coated magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Apparatus for Western blotting or mass spectrometry

Procedure:

-

Cellular Delivery: Incubate the cells with the biotin-TAT-cargo conjugate for an appropriate time to allow for cellular uptake and interaction with intracellular proteins.

-

Cell Lysis:

-

Wash the cells with cold PBS to remove any remaining extracellular peptide.

-

Lyse the cells on ice using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Bead Preparation:

-

Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

-

-

Bait Capture:

-

Add the cell lysate to the prepared streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated TAT-cargo and its interacting proteins to bind to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using an antibody against a suspected interacting protein, or by mass spectrometry for the identification of novel binding partners.

-

The logical relationship of the biotin-TAT pull-down assay is depicted below:

Conclusion

Biotin-tagged TAT is a powerful and versatile tool for researchers in cell biology and drug development. Its ability to efficiently deliver a wide range of cargoes into living cells, combined with the robust and specific biotin-streptavidin interaction, enables a multitude of applications from basic research to the development of novel therapeutics. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the successful implementation of biotin-tagged TAT technology in the laboratory. As our understanding of its cellular uptake mechanisms continues to evolve, so too will the innovative applications of this remarkable peptide.

References

The Role of Biotin-TAT(47-57) in Nanoparticle Coating: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of nanoparticles coated with the Biotin-TAT(47-57) peptide. This dual-functional ligand leverages the high-affinity interaction of biotin (B1667282) and the cell-penetrating capabilities of the TAT peptide to enhance the delivery of therapeutic and diagnostic agents. This document details the underlying principles, experimental protocols, and quantitative data to facilitate the rational design and application of these advanced drug delivery systems.

Core Principles: A Dual-Strategy for Enhanced Delivery

The efficacy of Biotin-TAT(47-57) coated nanoparticles stems from a two-pronged approach that addresses both nanoparticle assembly and cellular delivery.

-

Biotin-Avidin/Streptavidin Interaction: The core of the coating strategy relies on the exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M).[1] This interaction serves as a robust and versatile molecular "glue" to anchor the TAT peptide to the nanoparticle surface. Typically, nanoparticles are first functionalized with avidin or streptavidin, and then the biotinylated TAT(47-57) peptide is introduced, leading to a stable, self-assembled coating.[2] This modular approach allows for precise control over the surface functionalization.

-

TAT(47-57) Peptide-Mediated Transduction: The trans-activating transcriptional activator (TAT) peptide, specifically the amino acid sequence 47-57 (YGRKKRRQRRR), is a well-characterized cell-penetrating peptide (CPP).[3] Its highly cationic nature, due to the presence of multiple arginine and lysine (B10760008) residues, facilitates the interaction with negatively charged proteoglycans on the cell surface, triggering cellular uptake.[1][4] This process allows the nanoparticle to overcome the cell membrane barrier, a major obstacle for the intracellular delivery of macromolecular therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies on TAT and biotin-functionalized nanoparticles. It is important to note that direct comparisons should be made with caution due to variations in nanoparticle core materials, experimental conditions, and cell lines used.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

| Nanoparticle Formulation | Core Material | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Unconjugated RNPs | Ritonavir | 234 | - | - | [5] |

| TAT₂₀-RNPs | Ritonavir | >300 | - | - | [5] |

| TAT₂₀₀-RNPs | Ritonavir | >300 | - | - | [5] |

| sc-TAT₂₀₀-RNPs | Ritonavir | >300 | - | - | [5] |

| CS Nanoparticles (pH 6.0) | Chitosan | 114.6 ± 4.5 | 0.61 ± 0.04 | - | [6] |

| PEGylated-CS Nanoparticles | Chitosan | - | 0.28 ± 0.02 | Reduced positive charge | [6] |

| TAT-PEG-CS Nanoparticles (1:1) | Chitosan | Increased | 0.28 ± 0.02 | Increased positive charge | [6] |

| TAT-PEG-CS Nanoparticles (1:4) | Chitosan | Further Increased | 0.20 ± 0.01 | Further Increased positive charge | [6] |

| Doxorubicin-loaded Biotin-Pu/RA Micelles | Pullulan-Retinoic Acid | 191 | - | -9.45 | [7] |

Table 2: Drug Loading and Cellular Uptake Efficiency

| Nanoparticle Formulation | Drug/Cargo | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Cellular Uptake Enhancement (vs. control) | Cell Line | Reference |

| TAT-RNPs | Ritonavir | - | - | Significantly greater than RNPs | HUVECs | [5] |

| PTX/PLGA NPs | Paclitaxel | 16.7 ± 4.3 | - | - | SKOV-3, NCI/ADR-RES | [8] |

| PTX/PLGA-TAT NPs | Paclitaxel | 4.6 ± 1.6 | - | Efficient uptake observed | SKOV-3, NCI/ADR-RES | [8] |

| Doxorubicin-loaded Biotin-Pu/RA Micelles | Doxorubicin | 92 | - | More cytotoxic than free DOX | MCF-7 | [7] |

| Quercetin/Doxorubicin Biotin-PEG-PCL NPs | Quercetin/Doxorubicin | Qu: 4.8±0.4, Dox: 5.1±0.3 | Qu: 95.1±3.2, Dox: 98.5±2.5 | - | - | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, functionalization, and characterization of Biotin-TAT(47-57) coated nanoparticles, as well as for evaluating their biological activity.

Synthesis and Functionalization of Nanoparticles

The following is a generalized, multi-step protocol synthesized from various sources for preparing Biotin-TAT(47-57) coated nanoparticles, using gold nanoparticles as an exemplary core.

Diagram 1: Experimental Workflow for Nanoparticle Synthesis and Functionalization

Caption: Workflow for synthesizing Biotin-TAT(47-57) coated nanoparticles.

Step 1: Synthesis of Gold Nanoparticle Core This protocol is based on the citrate (B86180) reduction method.

-

Preparation of Solutions: Prepare a 1 mM solution of HAuCl₄ and a 38.8 mM solution of sodium citrate in ultrapure water.

-

Reaction Setup: In a clean round-bottom flask, bring the HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Reduction: Rapidly add the sodium citrate solution to the boiling HAuCl₄ solution.

-

Formation: The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles. Continue boiling and stirring for 15-30 minutes.

-

Cooling and Storage: Allow the solution to cool to room temperature and store at 4°C.

Step 2: Biotinylation of TAT(47-57) Peptide [10]

-

Peptide Solution: Dissolve the synthesized TAT(47-57) peptide (e.g., 1 mg/mL) in a suitable buffer such as PBS (pH 7.4).

-

Biotinylation Reagent: Prepare a stock solution of an amine-reactive biotinylating agent (e.g., NHS-PEG-Biotin) in DMSO or an appropriate solvent.

-

Reaction: Add the biotinylation reagent to the peptide solution at a specific molar ratio (e.g., 3-5 fold molar excess of peptide to biotin) to favor mono-biotinylation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Purification: Purify the biotinylated peptide using techniques like HPLC to remove unreacted biotin and peptide.

Step 3: Coating Nanoparticles with Biotin-TAT(47-57) [6]

-

Streptavidin Coating: Incubate the synthesized gold nanoparticles with a solution of streptavidin for a defined period (e.g., 1 hour) at room temperature to allow for adsorption of the protein onto the nanoparticle surface.

-

Washing: Centrifuge the mixture to pellet the streptavidin-coated nanoparticles and remove unbound streptavidin. Resuspend the pellet in a suitable buffer.

-

Conjugation with Biotin-TAT(47-57): Add the purified Biotin-TAT(47-57) peptide to the suspension of streptavidin-coated nanoparticles.

-

Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing to allow for the biotin-streptavidin interaction.

-

Final Purification: Purify the final Biotin-TAT(47-57) coated nanoparticles by centrifugation or dialysis to remove any unbound peptide.

Characterization of Nanoparticles

-

Size and Zeta Potential: Dynamic Light Scattering (DLS) and Zeta Potential analysis should be performed to determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge of the nanoparticles at each stage of the functionalization process.

-

Morphology: Transmission Electron Microscopy (TEM) can be used to visualize the size, shape, and aggregation state of the nanoparticles.

-

Surface Functionalization: Successful coating can be confirmed by techniques such as UV-Vis spectroscopy (observing shifts in the surface plasmon resonance peak for gold nanoparticles), Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS).

Drug Loading and Release Studies

Drug Loading

-

Encapsulation: The therapeutic drug can be loaded into the nanoparticles either during the nanoparticle synthesis (encapsulation) or by incubating the pre-formed nanoparticles with a solution of the drug (surface adsorption). The choice of method depends on the nature of the drug and the nanoparticle.

-

Quantification: To determine the drug loading content (DLC) and encapsulation efficiency (EE), the drug-loaded nanoparticles are separated from the free drug by centrifugation or dialysis. The amount of drug in the supernatant and/or in the nanoparticles (after lysis) is quantified using a suitable analytical method such as UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC.

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

In Vitro Drug Release Assay [5][8][11]

-

Setup: Place a known amount of drug-loaded nanoparticles in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the nanoparticles.

-

Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS at a physiological pH of 7.4 and a lysosomal pH of 5.5) maintained at 37°C with constant stirring.

-

Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantification: Analyze the concentration of the released drug in the collected aliquots using an appropriate analytical technique.

-

Data Analysis: Plot the cumulative percentage of drug released versus time.

Cellular Uptake and Cytotoxicity Assays

Cellular Uptake Studies [5]

-

Cell Culture: Seed the desired cell line (e.g., HeLa, MCF-7) in a suitable culture plate and allow them to adhere overnight.

-

Incubation: Treat the cells with different concentrations of fluorescently labeled nanoparticles (with and without Biotin-TAT(47-57)) for various time points.

-

Washing: After incubation, wash the cells thoroughly with PBS to remove any non-internalized nanoparticles.

-

Qualitative Analysis (Microscopy): Visualize the intracellular localization of the nanoparticles using fluorescence microscopy or confocal microscopy.

-

Quantitative Analysis (Flow Cytometry): Harvest the cells by trypsinization, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the cellular uptake.

Cytotoxicity Assay (MTT Assay) [12]

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Expose the cells to a range of concentrations of the nanoparticles (and control formulations) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and plot it against the nanoparticle concentration to determine the IC50 value.

Mechanisms of Cellular Uptake and Intracellular Trafficking

The primary mechanism by which TAT-functionalized nanoparticles enter cells is through endocytosis. The highly positive charge of the TAT peptide initiates binding to negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, which triggers the internalization process.

Diagram 2: Cellular Uptake and Intracellular Trafficking Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.washington.edu [faculty.washington.edu]

- 3. scispace.com [scispace.com]

- 4. Relevance of biophysical interactions of nanoparticles with a model membrane in predicting cellular uptake: study with TAT peptide-conjugated nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fortislife.com [fortislife.com]

- 7. Surface-Functionalized Nanoparticles for Controlled Drug Delivery | Springer Nature Experiments [experiments.springernature.com]

- 8. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tat Peptide Is Capable of Importing Large Nanoparticles Across Nuclear Membrane in Digitonin Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spds.in [spds.in]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

The Cellular Gateway: An In-depth Technical Guide to the Endocytosis of Biotin-TAT (47-57)

For Researchers, Scientists, and Drug Development Professionals

The Biotin-TAT (47-57) peptide, a biotin-tagged derivative of the HIV-1 transactivator of transcription protein, is a prominent cell-penetrating peptide (CPP) utilized for intracellular delivery of a wide array of cargo molecules.[1][2] Its cationic nature, derived from a sequence rich in arginine and lysine (B10760008) (YGRKKRRQRRR), is fundamental to its function.[1][3] Understanding the mechanisms by which this peptide traverses the cell membrane is critical for optimizing its use in therapeutic and research applications. This guide provides a detailed examination of the endocytic pathways involved in Biotin-TAT (47-57) internalization, supported by quantitative data, experimental protocols, and visual diagrams of the underlying molecular processes.

The uptake of TAT peptides is an active, energy-dependent process, being significantly inhibited at low temperatures (4°C) and by the depletion of cellular ATP, which strongly indicates the involvement of endocytosis.[4][5][6][7] While initial theories suggested direct translocation across the plasma membrane, a substantial body of evidence now points towards multiple endocytic pathways as the primary modes of entry.[8][9] The specific route can be influenced by the nature and size of the conjugated cargo, peptide concentration, and the cell type under investigation.[3][8]

Key Endocytic Pathways for TAT (47-57) Internalization

The internalization of TAT (47-57) and its conjugates is not mediated by a single mechanism but rather a combination of pathways, primarily clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles that deliver their contents to early endosomes.[3] Several studies have implicated CME in the uptake of unconjugated TAT peptide.[4][6] The process often begins with the interaction of the cationic peptide with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[4][10]

-

Caveolae-Mediated Endocytosis: Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, and are characterized by the protein caveolin-1.[11] This pathway has been identified as a route for the entry of TAT-fusion proteins.[12][13] Cargo internalized via this route is delivered to organelles called caveosomes.

-

Macropinocytosis: This is a distinct form of endocytosis responsible for the non-specific bulk uptake of extracellular fluid and solutes into large vesicles known as macropinosomes.[14] It is an actin-driven process initiated by plasma membrane "ruffling".[14][15] Macropinocytosis is considered a major entry route for TAT peptides, especially when conjugated to large cargo molecules like proteins.[15][16] The interaction of TAT with cell surface HSPGs can trigger signaling cascades that lead to the actin rearrangement necessary for this process.[12]

Quantitative Analysis of Endocytosis

The contribution of different endocytic pathways can be quantitatively assessed by treating cells with specific pharmacological inhibitors and measuring the resultant change in peptide uptake. The following table summarizes data from a study on the internalization of a TAT (47-57)-streptavidin (TAT-SA) conjugate in HeLa cells, where uptake was quantified by measuring the relative fluorescence intensity after 4 hours.[7]

| Endocytic Pathway | Inhibitor | Concentration | Incubation Time | Uptake Inhibition (Relative Fluorescence Intensity) |

| Macropinocytosis | Amiloride | 50 µM | 4 h | 0.5 ± 0.2 |

| Actin-dependent processes (including Macropinocytosis) | Cytochalasin D | 2 µM | 4 h | 0.4 ± 0.2 |

| Microtubule-dependent transport | Nocodazole | 2 µM | 4 h | 0.6 ± 0.1 |

| Control (untreated) | - | - | 4 h | 1.0 ± 0.3 |

Table 1: Quantitative analysis of the inhibition of TAT-SA uptake in HeLa cells. Data is represented as the mean relative fluorescence intensity ± standard deviation, normalized to the untreated control. Adapted from Rinne et al., 2007.[7]

Signaling and Workflow Diagrams

The complex interplay of pathways and experimental procedures can be visualized through diagrams.

Caption: Overview of TAT (47-57) endocytic pathways.

Caption: Signaling cascade for TAT-induced macropinocytosis.

Caption: Experimental workflow for quantifying TAT uptake.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summarized protocols for key experiments used to study the endocytosis of TAT peptides.

Protocol 1: Inhibition of Endocytosis and Quantification by Confocal Microscopy

This protocol is adapted from methodologies used to study the uptake of TAT-streptavidin conjugates.[7][17]

1. Cell Culture and Seeding:

- Culture HeLa cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.

- Seed cells on glass coverslips in 24-well plates at a density of 5 x 10⁴ cells per well and culture overnight at 37°C in a 5% CO₂ atmosphere.

2. Treatment with Inhibitors:

- Prepare stock solutions of endocytic inhibitors in an appropriate solvent (e.g., DMSO or water).

- For inhibitor treatment, replace the culture medium with fresh medium containing the final concentration of the inhibitor (e.g., 50 µM amiloride, 2 µM cytochalasin D, or 2 µM nocodazole).

- Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C.

3. Peptide Incubation (Transduction):

- Add Alexa Fluor 488-labeled TAT-SA (or a similar fluorescently-labeled Biotin-TAT conjugate) to the inhibitor-containing medium to a final concentration of 2 µM.

- Incubate the cells for the desired time period (e.g., 4 hours) at 37°C.

4. Sample Preparation for Microscopy:

- After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular peptide.

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash the cells again three times with PBS.

- Mount the coverslips onto glass slides using a suitable mounting medium.

5. Confocal Microscopy and Quantification:

- Acquire images using a confocal laser scanning microscope.

- To quantify uptake, collect multiple images from random fields for each condition.

- Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ or specialized microscope software).

- Normalize the fluorescence intensity of the inhibitor-treated cells to that of the untreated control cells to determine the percentage of inhibition.

Protocol 2: Quantification of TAT Peptide Uptake by Flow Cytometry

This protocol is based on general methods for quantifying CPP uptake.[18][19]

1. Cell Preparation:

- Culture cells (e.g., Jurkat or HeLa) to a density of approximately 1 x 10⁶ cells/ml.

- If using adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve surface proteins.

- Wash the cells with cold PBS and resuspend in serum-free medium.

2. Peptide Incubation:

- Incubate the cell suspension (e.g., 5 x 10⁵ cells) with the desired concentration of a fluorescently labeled Biotin-TAT (47-57) peptide (e.g., FITC-TAT) for a specified time (e.g., 30-60 minutes) at 37°C. A parallel incubation at 4°C serves as a negative control for energy-dependent uptake.

3. Post-Incubation Processing:

- Stop the uptake by adding a large volume of cold PBS and pelleting the cells by centrifugation (e.g., 300 x g for 5 minutes).

- Wash the cells twice more with cold PBS to remove non-internalized peptide.

- To remove surface-bound peptide, an acid wash (e.g., with glycine-HCl buffer, pH 3.0) or a brief trypsin treatment can be performed on ice.

- Resuspend the final cell pellet in PBS or a suitable sheath fluid for flow cytometry.

4. Flow Cytometry Analysis:

- Analyze the cell samples on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting emission in the corresponding channel.

- Gate on the live cell population based on forward and side scatter profiles.

- Record the mean fluorescence intensity (MFI) of the cell population for each condition.

- The MFI is directly proportional to the amount of internalized peptide. Compare the MFI of cells incubated at 37°C to those at 4°C and to untreated control cells.

Conclusion

The cellular uptake of Biotin-TAT (47-57) is a multifaceted process predominantly driven by endocytosis. The choice of pathway—clathrin-mediated, caveolae-mediated, or macropinocytosis—is context-dependent, with macropinocytosis playing a significant role, particularly for larger TAT-cargo conjugates. The initial electrostatic interaction with cell-surface heparan sulfate proteoglycans is a key initiating event for these internalization mechanisms. For drug development professionals and researchers, a thorough understanding of these pathways, supported by robust quantitative methods and detailed protocols, is essential for designing more efficient and targeted intracellular delivery systems. By modulating experimental conditions or the cargo itself, it may be possible to favor specific uptake routes to enhance delivery and improve therapeutic outcomes.

References

- 1. Biotin-TAT (47-57) - SB PEPTIDE [sb-peptide.com]

- 2. Biotin-TAT (47-57) Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]

- 3. Internalization of novel non-viral vector TAT-streptavidin into human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cellular uptake of unconjugated TAT peptide involves clathrin-dependent endocytosis and heparan sulfate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Cellular uptake [correction of utake] of the Tat peptide: an endocytosis mechanism following ionic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antennapedia and HIV transactivator of transcription (TAT) "protein transduction domains" promote endocytosis of high molecular weight cargo upon binding to cell surface glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques | Semantic Scholar [semanticscholar.org]

- 14. Macropinocytosis: searching for an endocytic identity and role in the uptake of cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GRP75-driven, cell-cycle-dependent macropinocytosis of Tat/pDNA-Ca2+ nanoparticles underlies distinct gene therapy effect in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Biotin-TAT (47-57) with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (TAT) protein contains a protein transduction domain (PTD) that has the remarkable ability to cross cellular membranes. A well-characterized fragment of this domain, TAT (47-57), with the amino acid sequence YGRKKRRQRRR, has been extensively studied and utilized as a cell-penetrating peptide (CPP) for the intracellular delivery of various cargo molecules, including proteins, nucleic acids, and nanoparticles.[1][2][3][4][5] The addition of a biotin (B1667282) molecule to the TAT (47-57) peptide serves as a versatile tag for detection, purification, and conjugation to streptavidin-linked cargoes, further enhancing its utility in research and drug development.[6][7][8] Understanding the fundamental mechanisms of how Biotin-TAT (47-57) interacts with and traverses the cell membrane is critical for optimizing its use as a delivery vector.

The interaction of TAT (47-57) with the cell membrane is a complex process that is thought to occur through two primary, non-mutually exclusive pathways: direct translocation and endocytosis.[4][9][10][11][12] Direct translocation involves the peptide moving directly across the lipid bilayer, a process influenced by the peptide's cationic nature and its interaction with negatively charged membrane components.[9][13] The endocytic pathway involves the uptake of the peptide into intracellular vesicles, which can be mediated by various mechanisms including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[4][14] The efficiency of these uptake mechanisms can be influenced by factors such as peptide concentration, cell type, temperature, and the nature of any conjugated cargo.[12]

Biotinylation of the TAT peptide has been shown to potentially enhance its cellular uptake. One study reported that the addition of a single biotin molecule to the TAT protein increased its activity by approximately six-fold, suggesting a more efficient intracellular delivery.[1][15] This guide provides a comprehensive overview of the interaction of Biotin-TAT (47-57) with cell membranes, including available quantitative data, detailed experimental protocols for its study, and visualizations of the key processes involved.

Quantitative Data on TAT Peptide-Membrane Interactions

The following tables summarize available quantitative data for TAT peptides and related constructs. It is important to note that specific kinetic and affinity data for the unconjugated Biotin-TAT (47-57) peptide with lipid membranes are not extensively reported in the literature. The presented data from closely related TAT peptides and conjugates provide a valuable reference for understanding its interaction profile.

Table 1: Binding Affinity and Kinetic Data for TAT Peptides and Conjugates

| Peptide/Construct | Interacting Partner | Technique | Parameter | Value | Reference(s) |

| TAT-PTD (47-57) | Heparan Sulfate | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | ~1 µM | [9] |

| TAT-PTD (49-57) | Double-stranded DNA | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 60-70 nM (at 37°C) | [4] |

| TAT-Streptavidin | Biotin | Not specified | Dissociation Rate Constant (koff) | 3.0 x 10-5 s-1 | [16] |

| Biotin-PEG-3400-TAT9 | Caco-2 cells | Transport Assay | Michaelis Constant (Km) | 6.13 µM | [2] |

| Biotin-PEG-3400-TAT9 | CHO/hSMVT cells | Uptake Assay | Michaelis Constant (Km) | 8.19 µM | [2] |

Table 2: Cellular Uptake Quantification of TAT Peptides

| Peptide/Construct | Cell Line | Technique | Parameter | Value | Reference(s) |

| Chloroalkane-tagged Tat | Not specified | MALDI-MS | Concentration for 50% cell penetration (CP50) | 3.1 µM | [17] |

| TAT-Streptavidin-Alexa488 | Jurkat T-cells | Flow Cytometry | % Positive Cells | ~85% | [16][18] |

| Biotinylated TAT (activity) | Tissue culture cells | Transactivation Assay | Increase in activity vs. unmodified TAT | ~6-fold | [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of Biotin-TAT (47-57) and cell membrane interactions. Below are generalized protocols for key experimental techniques.

Fluorescence Microscopy for Qualitative and Quantitative Assessment of Cellular Uptake

This protocol allows for the visualization of the intracellular localization of fluorescently labeled Biotin-TAT (47-57).

A. Materials

-

Fluorescently labeled Biotin-TAT (47-57) (e.g., FITC-Biotin-TAT (47-57))

-

Cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Paraformaldehyde (PFA) or methanol (B129727) for fixation

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Glass-bottom dishes or coverslips

-

Confocal or widefield fluorescence microscope

B. Protocol

-

Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 60-80% confluency.

-

Peptide Treatment: Prepare a working solution of the fluorescently labeled Biotin-TAT (47-57) in serum-free or complete culture medium at the desired concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the peptide solution to the cells and incubate for the desired time period (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2.

-